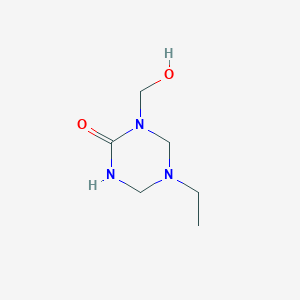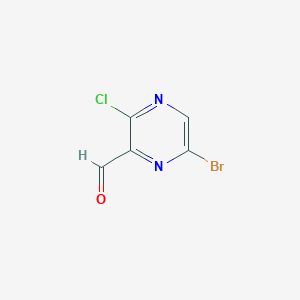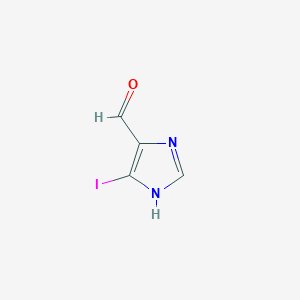![molecular formula C8H7ClN4OS B13124380 N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)
N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide is a chemical compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted thienopyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide involves its interaction with specific molecular targets. For instance, as a CDK4 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin D and thereby inhibiting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidin-4-yl hydrazones: These compounds also exhibit CDK4 inhibitory activity and have been studied for their anticancer properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds have diverse biological activities, including anticancer, antibacterial, and antiviral properties.
Uniqueness
N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner
Propiedades
Fórmula molecular |
C8H7ClN4OS |
|---|---|
Peso molecular |
242.69 g/mol |
Nombre IUPAC |
2-chloro-N-thieno[2,3-d]pyrimidin-4-ylacetohydrazide |
InChI |
InChI=1S/C8H7ClN4OS/c9-3-6(14)13(10)7-5-1-2-15-8(5)12-4-11-7/h1-2,4H,3,10H2 |
Clave InChI |
JRMBVBBXHABJGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=NC=NC(=C21)N(C(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)













